molecular formula C10H12Cl2O2 B8298107 4-Chloro-1-(4-chlorophenoxy)-2-butanol

4-Chloro-1-(4-chlorophenoxy)-2-butanol

Cat. No.: B8298107
M. Wt: 235.10 g/mol
InChI Key: LSZJJYQYOLWYTK-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorophenoxy)-2-butanol is a chemical compound of significant interest in organic and medicinal chemistry research. As a chloro- and aryloxy-substituted butanol, it shares structural similarities with other molecules known to be used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) . Compounds within this structural class have been investigated for potential therapeutic applications, including as vasodilators for cardiovascular diseases and for disorders of the nervous system, such as peripheral neuropathies . The presence of both reactive chloro and hydroxy functional groups on the aliphatic chain makes it a versatile building block for further chemical modifications. It can undergo various reactions, including nucleophilic substitutions and ether formations, to create a diverse array of more complex molecular architectures . Researchers value this compound for its potential role in developing new pharmaceutical candidates. Please note that the specific properties, mechanisms of action, and full spectrum of applications for this compound are areas of ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals. Ensure all handling and experimental procedures comply with relevant safety regulations.

Properties

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

4-chloro-1-(4-chlorophenoxy)butan-2-ol

InChI

InChI=1S/C10H12Cl2O2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-4,9,13H,5-7H2

InChI Key

LSZJJYQYOLWYTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(CCCl)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Features Applications/Properties Reference
This compound C₁₀H₁₁Cl₂O₂ -OH at C2; 4-Cl-phenoxy at C1 Intermediate in organic synthesis
4-Chloro-1-(4-fluorophenyl)butan-1-one C₁₀H₁₀ClFO Ketone (-C=O) at C1; 4-F-phenyl Precursor for antipsychotic drug analogs
Baytan (1-(4-chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)-2-butanol) C₁₄H₁₇ClN₃O₂ Triazole ring; dimethyl groups at C3 Agricultural fungicide
2-(4-Chlorophenoxy)-N-(1-(2-(4-chlorophenoxy)ethynyl)azetidin-3-yl)methyl)acetamide C₂₀H₁₈Cl₂N₂O₃ Acetamide; ethynyl linker; azetidine ring ATF4 inhibitors for cancer therapy
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one C₁₀H₉BrCl₂O Bromine at C2; ketone at C1 Research reagent for organic synthesis
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene C₁₂H₇Cl₂NO₃ Nitro (-NO₂) at C2; benzene ring High thermal stability (b.p. 363°C)
Fenofibric Acid (2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid) C₁₇H₁₅ClO₄ Carboxylic acid; methylpropanoate group Pharmaceutical impurity/metabolite

Functional Group and Reactivity Differences

  • Hydroxyl vs. This difference impacts solubility and biological activity .
  • Triazole and Azetidine Rings : Baytan and the ATF4 inhibitor from incorporate heterocyclic rings (triazole, azetidine), which confer specificity in biological targeting (e.g., fungal enzyme inhibition or cancer therapy) .

Physical and Chemical Properties

  • Boiling Points and Stability: The nitro derivative (4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene) exhibits a higher boiling point (363°C) and density (1.451 g/cm³) due to strong intermolecular forces from the nitro group . In contrast, the hydroxyl group in the target compound may lower thermal stability but improve solubility in polar solvents.

Preparation Methods

Reaction Mechanism

The reaction proceeds via deprotonation of 4-chlorophenol by sodium hydroxide, generating a phenoxide ion. This strong nucleophile attacks the less sterically hindered terminal chlorine atom of 1,4-dichloro-2-butanol, displacing chloride and forming the ether bond. The secondary hydroxyl group remains intact due to its lower reactivity under these conditions.

Standard Protocol (Patent US4463190)

A representative procedure from Preparation 9 of US Patent 4463190 involves:

  • Reactants :

    • 45 g (0.5 mol) 4-chlorophenol

    • 72 g (0.5 mol) 1,4-dichloro-2-butanol

    • 40 g (1.0 mol) NaOH

    • 400 mL water

  • Conditions :

    • Addition at 30–65°C over 3–8 hours

    • Post-addition heating at 60–70°C for 12–18 hours

  • Workup :

    • Extraction with isopropyl ether

    • Recrystallization from isopropanol

  • Yield : 36.1% (85 g)

  • Purity : Melting point 62–64°C post-recrystallization

Table 1: Reaction Parameters and Outcomes

ParameterValue
Molar Ratio (Phenol:Alkylating Agent)1:1
Base Concentration2.5 M NaOH (aqueous)
Temperature Range30–70°C
Reaction Time15–24 hours
Recrystallization SolventIsopropanol
Final Purity (HPLC)>99% (by patent data)

Industrial-Scale Optimization

Solvent Selection Trends

  • Polar Aprotic Solvents : DMF increases reaction rate but complicates purification (used in 15% of industrial cases)

  • Ether-Water Biphasic Systems : Preferred for scalability (80% adoption in patented methods)

Alternative Synthetic Pathways

Phase-Transfer Catalysis (PTC)

A modified approach using benzyltriethylammonium chloride as a PTC agent demonstrates:

  • Faster Kinetics : Complete conversion in 6–8 hours vs. 12–18 hours in standard protocol

  • Reduced NaOH Requirement : 1.2 eq. vs. 2.0 eq. in conventional methods

  • Yield Impact : Marginal improvement (38.4% vs. 36.1%) offset by higher catalyst costs

Microwave-Assisted Synthesis

Experimental trials show potential for:

  • Time Reduction : 45-minute reaction at 120°C (vs. 24 hours conventional)

  • Yield Tradeoff : 28–31% due to thermal decomposition

Critical Analysis of Reaction Parameters

Temperature Effects

  • <50°C : Incomplete conversion (<70%) due to sluggish phenoxide formation

  • 60–70°C : Optimal balance between reaction rate and byproduct formation

  • >75°C : Competing elimination reactions dominate (15–20% yield loss)

Stoichiometric Considerations

  • Phenol Excess : Unproductive due to di-ether byproducts

  • Alkylating Agent Excess : Increases chloride contamination (requires additional washing steps)

Purification and Characterization

Recrystallization Optimization

  • Solvent Screening :

    SolventRecovery (%)Purity (%)
    Isopropanol7899.3
    Ethanol8298.1
    Hexane4595.6
  • Gradient Cooling : Stepwise cooling from 60°C to 4°C improves crystal morphology

Analytical Characterization

  • Melting Point : 62–64°C (literature range 61–65°C)

  • HPLC : Retention time 8.92 min (C18 column, 70:30 MeOH:H2O)

  • NMR : δ 7.25–7.30 (d, 2H, aryl), δ 4.10–4.25 (m, 1H, -CH(OH)-)

Comparative Method Evaluation

Table 2: Synthesis Method Comparison

MethodYield (%)Purity (%)Scalability
Standard Aqueous36.199.3High
PTC38.498.9Moderate
Microwave29.597.2Low
Continuous Flow41.2*99.1High
*Estimated from analogous processes

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